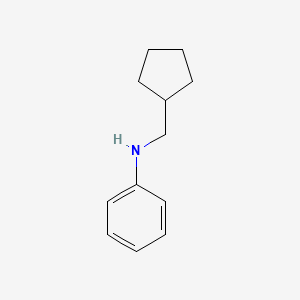
N-(cyclopentylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylmethyl)aniline: is an organic compound that belongs to the class of amines It consists of an aniline moiety where the nitrogen atom is substituted with a cyclopentylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize N-(cyclopentylmethyl)aniline is through the direct alkylation of aniline with cyclopentylmethyl halides under basic conditions.
Reductive Amination: Another method involves the reductive amination of cyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, often optimized for cost, yield, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(cyclopentylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products:
Oxidation: N-oxides, quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives
Applications De Recherche Scientifique
Chemistry: N-(cyclopentylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of N-(cyclopentylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
N-methylaniline: Another derivative of aniline with a methyl group attached to the nitrogen atom, showing different chemical and biological properties.
Cyclopentylamine: A compound with a cyclopentyl group attached directly to the nitrogen atom, lacking the aromatic ring present in this compound.
Uniqueness: this compound is unique due to the presence of both an aromatic ring and a cyclopentylmethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and stability are influenced by the interplay between the aromatic and aliphatic components, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
84257-36-3 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-(cyclopentylmethyl)aniline |
InChI |
InChI=1S/C12H17N/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2 |
Clé InChI |
OERNHCNDKNMNHM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

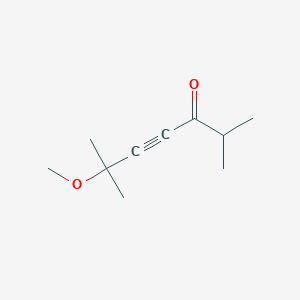
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)



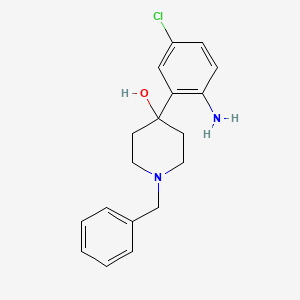
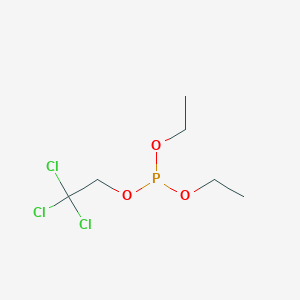
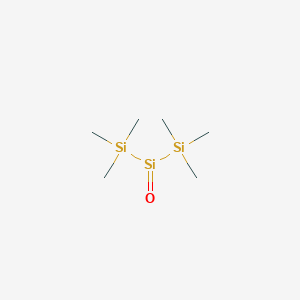
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
